Cas no 898770-10-0 (3'-Pyrrolidinomethyl-2-thiomethylbenzophenone)

3'-Pyrrolidinomethyl-2-thiomethylbenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (2-methylsulfanylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
- 3'-PYRROLIDINOMETHYL-2-THIOMETHYLBENZOPHENONE
- [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
- DTXSID80643191
- MFCD03842020
- AKOS016020452
- 898770-10-0
- 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone
-
- MDL: MFCD03842020
- Inchi: InChI=1S/C19H21NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
- InChI Key: BJIRMOODTDMJEP-UHFFFAOYSA-N
- SMILES: CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3
Computed Properties
- Exact Mass: 311.13438547g/mol
- Monoisotopic Mass: 311.13438547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 45.6Ų
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 204781-5g |
3'-pyrrolidinomethyl-2-thiomethylbenzophenone |
898770-10-0 | 97% | 5g |
£2025.00 | 2022-03-01 | |
abcr | AB364806-2g |
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone, 97%; . |
898770-10-0 | 97% | 2g |
€1674.30 | 2025-03-19 | |
A2B Chem LLC | AH90394-2g |
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone |
898770-10-0 | 97% | 2g |
$1169.00 | 2024-04-19 | |
abcr | AB364806-2 g |
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone, 97%; . |
898770-10-0 | 97% | 2g |
€1677.00 | 2023-04-26 | |
TRC | P095675-500mg |
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone |
898770-10-0 | 500mg |
$ 735.00 | 2022-06-03 | ||
TRC | P095675-250mg |
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone |
898770-10-0 | 250mg |
$ 440.00 | 2022-06-03 | ||
abcr | AB364806-1 g |
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone, 97%; . |
898770-10-0 | 97% | 1g |
€932.90 | 2023-04-26 | |
Fluorochem | 204781-2g |
3'-pyrrolidinomethyl-2-thiomethylbenzophenone |
898770-10-0 | 97% | 2g |
£1013.00 | 2022-03-01 | |
A2B Chem LLC | AH90394-1g |
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone |
898770-10-0 | 97% | 1g |
$644.00 | 2024-04-19 | |
Crysdot LLC | CD11023827-5g |
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone |
898770-10-0 | 95+% | 5g |
$1401 | 2024-07-19 |
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone Related Literature
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone
Comprehensive Analysis of 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone (CAS No. 898770-10-0): Properties, Applications, and Industry Insights
The chemical compound 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone (CAS No. 898770-10-0) has garnered significant attention in pharmaceutical and organic synthesis research due to its unique structural features and versatile reactivity. As a benzophenone derivative, this molecule combines a pyrrolidinomethyl group at the 3' position and a thiomethyl substituent at the 2-position, creating a scaffold with potential applications in drug discovery and material science. The presence of both nitrogen and sulfur heteroatoms in its structure enhances its ability to participate in diverse chemical interactions, making it a valuable intermediate for designing bioactive molecules.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone. Researchers are particularly focused on its role as a pharmacophore building block, with computational studies suggesting its utility in modulating protein-ligand interactions. The compound's lipophilic efficiency (LipE) profile and hydrogen bonding capacity align with current industry demands for molecules that balance bioavailability and target specificity. Furthermore, its structural tunability allows for derivatization strategies that comply with PAINS (pan-assay interference compounds) avoidance protocols—a critical consideration in modern hit-to-lead optimization.
From a synthetic chemistry perspective, CAS 898770-10-0 exemplifies advancements in C-H functionalization techniques. The thiomethyl group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the pyrrolidine moiety offers opportunities for stereoselective transformations. These attributes position the compound as a strategic intermediate in constructing sp3-rich fragment libraries—a priority area in fragment-based drug design (FBDD). Analytical characterization via LC-MS purity analysis and NMR spectroscopy confirms its stability under standard laboratory conditions, with particular studies highlighting its compatibility with microwave-assisted synthesis platforms.
The commercial availability of 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone through specialized fine chemical suppliers has enabled broader academic and industrial exploration. Current patents reveal its incorporation into kinase inhibitor scaffolds and allosteric modulator development programs. Notably, its logP optimization potential addresses persistent challenges in CNS drug permeability—a topic dominating medicinal chemistry forums and research publications. Environmental considerations are also addressed through studies of its biodegradation pathways and Ecotoxicity profiles, aligning with OECD 301 guidelines for sustainable chemical innovation.
Emerging applications extend beyond traditional pharmaceuticals. Materials scientists are investigating the compound's photo-stabilizing properties in polymer systems, while catalysis researchers explore its ligand behavior in asymmetric synthesis. The benzophenone core demonstrates predictable UV absorption characteristics, suggesting utility in photoresist formulations for semiconductor manufacturing. Such multidisciplinary relevance underscores why CAS 898770-10-0 frequently appears in structure-activity relationship (SAR) studies and high-throughput screening (HTS) databases.
Quality control protocols for 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone emphasize ICH Q3A guidelines for impurity profiling, with HPLC methods achieving >98.5% purity thresholds. Stability studies under ICH Q1A conditions confirm its robustness across temperature and humidity variations—critical data for GMP-compliant manufacturing. These technical specifications respond to frequent queries from process chemistry professionals regarding scale-up challenges and regulatory compliance in API synthesis.
Future research directions may leverage the compound's privileged structure status to develop targeted protein degraders (PROTACs) or covalent inhibitors. Its metabolic stability parameters, currently under investigation using human liver microsome assays, could further validate its drug development potential. With the pharmaceutical industry increasingly favoring three-dimensional molecular architectures, 898770-10-0 represents a compelling case study in rational molecular design principles.
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